molecular formula C36H33ClN4O4 B415438 4-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

4-({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

Cat. No.: B415438
M. Wt: 621.1g/mol
InChI Key: FUPODRWNLJILNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes.

Preparation Methods

The synthesis of 4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate or 1,3-disulfonic acid imidazolium tetrachloroaluminate ([Dsim]AlCl4). This reaction is carried out at room temperature and yields the desired product in high to excellent yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular proteins and enzymes. It has been observed to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. The molecular targets include various proteins involved in the apoptotic pathway, such as Bax, Bcl-2, cleaved caspase-3, and PARP-1 .

Comparison with Similar Compounds

Similar compounds to 4,4’-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) include other bis(pyrazolyl)methanes and pyrazole derivatives. These compounds also exhibit a wide range of biological activities, such as anti-inflammatory, antifungal, and antibacterial properties.

Properties

Molecular Formula

C36H33ClN4O4

Molecular Weight

621.1g/mol

IUPAC Name

4-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C36H33ClN4O4/c1-4-44-31-21-26(17-20-30(31)45-22-25-15-18-27(37)19-16-25)34(32-23(2)38-40(35(32)42)28-11-7-5-8-12-28)33-24(3)39-41(36(33)43)29-13-9-6-10-14-29/h5-21,34,38-39H,4,22H2,1-3H3

InChI Key

FUPODRWNLJILNP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=C(C=C6)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.